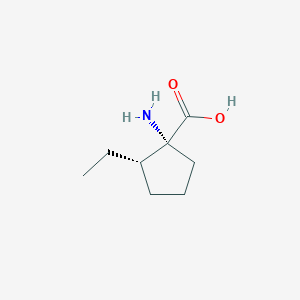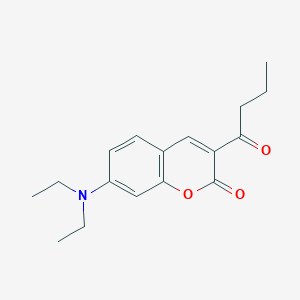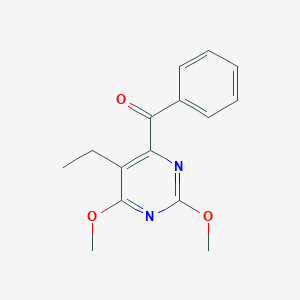![molecular formula C11H11N5O2S B12581256 Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester CAS No. 213320-13-9](/img/structure/B12581256.png)
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester is a chemical compound with the molecular formula C11H11N5O2S. This compound is known for its unique structure, which includes a tetrazine ring substituted with a methylthio group and a phenylmethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester typically involves the reaction of 6-(methylthio)-1,2,4,5-tetrazine-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazine ring, converting it to a dihydrotetrazine or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful in labeling and imaging studies. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,6-dioxo-3-piperidinyl)-, phenylmethyl ester
- Carbamic acid, (2,6-dioxo-3-piperidinyl)-, phenylmethyl ester (9CI)
Uniqueness
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester is unique due to the presence of the tetrazine ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other carbamic acid derivatives, which may not have the same range of applications or reactivity.
Properties
CAS No. |
213320-13-9 |
|---|---|
Molecular Formula |
C11H11N5O2S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
benzyl N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H11N5O2S/c1-19-10-15-13-9(14-16-10)12-11(17)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,17) |
InChI Key |
UKZNWHANMHGORJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)






propanedinitrile](/img/structure/B12581234.png)


![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
